Arachidonic acid-d5

Beschreibung

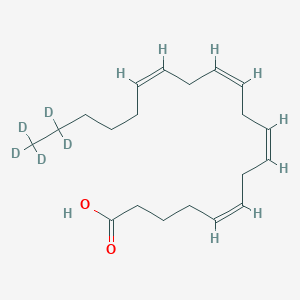

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-QHIWQZJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core physical and chemical properties of deuterated arachidonic acid, with a focus on its synthesis, analysis, and significant impact on metabolic pathways. The strategic replacement of hydrogen with deuterium (B1214612) at key positions in the arachidonic acid molecule imparts unique characteristics that are of considerable interest in the fields of lipidomics, drug development, and the study of oxidative stress-related diseases.

Physical and Chemical Properties

Deuteration of arachidonic acid, particularly at the bis-allylic positions, significantly alters its chemical reactivity, primarily by slowing down the rate of oxidation. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, making it more difficult to abstract during oxidation reactions. This property is central to the use of deuterated arachidonic acid in research and therapeutic development.

While comprehensive data on the physical properties of all deuterated arachidonic acid isotopologues is not extensively documented, the following table summarizes available information for a common variant, arachidonic acid-d8, and provides general guidance on the stability and storage of deuterated lipids.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄D₈O₂ (for Arachidonic acid-d8) | N/A |

| Molecular Weight | Varies by deuteration level (e.g., ~312.52 g/mol for d8) | N/A |

| Melting Point | -49 °C (for Arachidonic acid-d8) | |

| Boiling Point | 169-171 °C at 0.15 mmHg (for Arachidonic acid-d8) | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. | [1] |

| Stability & Storage | Store at or below -16°C in a glass container with a Teflon-lined closure. For unsaturated lipids, storage as a solution in an organic solvent is recommended to prevent hydrolysis and oxidation. | [2] |

The Kinetic Isotope Effect in Enzymatic Metabolism

The most profound chemical property of deuterated arachidonic acid is the kinetic isotope effect (KIE) observed during its enzymatic metabolism by cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the conversion of arachidonic acid into a wide array of signaling molecules known as eicosanoids, which are key mediators of inflammation.

The abstraction of a hydrogen atom from a bis-allylic position is the rate-limiting step in the enzymatic oxidation of arachidonic acid.[3] By replacing these hydrogens with deuterium, the rate of this initial step is significantly reduced, leading to a decrease in the overall rate of eicosanoid production. This has been demonstrated in numerous studies with various deuterated isotopologues of arachidonic acid.

| Deuterated Arachidonic Acid Isotopologue | Enzyme | Observed Effect | Reference(s) |

| 13,13-d₂-AA | COX-2 | A significant decrease in the rate of prostaglandin (B15479496) synthesis. The highest reported KIE (Dkcat) for AA oxygenation by COX-2 was 3.1 ± 0 when the concentration of O2 was limited to physiological levels. | [3] |

| 10,10-d₂-AA | 15-hLO-1 | Little effect on the reaction rate when C13 is protiated. | [4] |

| 10,10,13,13-d₄-AA | 15-hLO-1 | A markedly higher apparent Dkcat of 9.93 ± 0.34, indicating a dramatic effect on the reaction rate when C13 is also deuterated. | [4] |

| 13,13-d₂-AA | 15-hLO-1 | A remarkable reversal of the regioselectivity of hydrogen atom abstraction, with ~75% of abstraction occurring from C10 instead of the usual preference for C13. | [4] |

| 7,7,10,10,13,13-d₆-AA | Macrophage COX/LOX | Increasing the number of deuterated bis-allylic carbons leads to a massive increase in the physiological kinetic isotope effect (PKIE) for COX oxygenation. Deuteration of C10 promotes the formation of the resolving lipid mediator lipoxin B4, likely by shunting arachidonic acid to the LOX pathway. | [3] |

Experimental Protocols

Synthesis of Deuterated Arachidonic Acid

The synthesis of various isotopologues of deuterated arachidonic acid has been described in the literature. A general approach involves the use of specific precursors and deuterated reagents to introduce deuterium at the desired positions. For example, 10,10-dideuterated arachidonic acid (10-d₂-AA) and 13,13-dideuterated AA (13-d₂-AA) have been synthesized and purified by HPLC.[4] The synthesis of a full library of (bis-allyl)-deuterated arachidonic acids has also been reported.[5]

A common practice for improving stability during storage is to synthesize these compounds as ethyl esters, which are then hydrolyzed to the free acid by base hydrolysis before use in experiments.[6]

Analysis by Mass Spectrometry

Mass spectrometry is a primary analytical technique for the characterization and quantification of deuterated arachidonic acid and its metabolites. The mass shift resulting from deuterium labeling allows for clear differentiation from endogenous, unlabeled analogues.[7][8]

Dual-Isotope Labeling Lipidomics Workflow:

A dual-isotope deuterium labeling method has been developed to track the metabolic fate of exogenous arachidonic acid.[7][9] This technique utilizes an equimolar mix of two different deuterated fatty acids, resulting in mass spectra with a signature doublet or triplet peak, which aids in the confident identification of metabolites.[7][8]

Dual-isotope labeling lipidomics workflow.

Enzyme Kinetic Assays

The kinetic parameters (Kₘ and Vₘₐₓ) of enzymes like COX and LOX with various deuterated arachidonic acid isotopologues can be determined using spectrophotometric or mass spectrometry-based assays.

Example Protocol for COX-2 Activity Assay:

A common method involves monitoring the peroxidase activity of COX-2 using a reducing co-substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). The oxidation of TMPD can be followed spectrophotometrically.[6]

COX-2 enzyme kinetic assay workflow.

Signaling Pathways of Arachidonic Acid and the Impact of Deuteration

Arachidonic acid is a precursor to a complex network of signaling molecules. Once released from the cell membrane by phospholipase A₂, it can be metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).

Deuteration at the bis-allylic positions primarily impacts the COX and LOX pathways by slowing the initial rate-limiting hydrogen abstraction step. This leads to a reduction in the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

Arachidonic acid signaling cascade.

Conclusion

Deuterated arachidonic acid serves as a powerful tool for researchers and drug developers. Its key chemical property, the kinetic isotope effect, allows for the modulation of inflammatory pathways by reducing the production of eicosanoids. Understanding the physical and chemical properties of these molecules, along with the appropriate experimental protocols for their use, is crucial for advancing research in areas such as inflammation, oxidative stress, and the development of novel therapeutics. The continued investigation into the nuanced effects of site-specific deuteration will undoubtedly open up new avenues for targeted interventions in a variety of diseases.

References

- 1. Arachidonic Acid-d8|Cas# 69254-37-1 [glpbio.cn]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of Arachidonic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Arachidonic acid-d5 (AA-d5). This deuterated analog of arachidonic acid is a critical internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. Its use is pivotal in lipidomics, metabolism studies, and for tracking the metabolic fate of exogenous arachidonic acid in various biological processes, including inflammation and ferroptosis[2][3].

Synthesis of this compound

The synthesis of site-specifically deuterated arachidonic acid derivatives is a multi-step process that often involves key chemical reactions such as Wittig chemistry and alkyne coupling followed by hydrogenation[4][5]. While various deuterated isotopologues of arachidonic acid exist, this guide focuses on a generalized synthetic approach adaptable for producing this compound, where the deuterium (B1214612) labels are typically incorporated at the terminal end of the molecule.

Generalized Synthetic Pathway

The following diagram outlines a common synthetic strategy for producing deuterated arachidonic acid. This pathway is illustrative and specific reagents and conditions may be optimized based on the desired position of the deuterium labels.

Experimental Protocol: A Generalized Approach

The following protocol is a composite of methodologies described in the literature for the synthesis of deuterated fatty acids and should be adapted and optimized for the specific synthesis of this compound[4][5].

Step 1: Alkyne Coupling

-

A suitable protected alkyne fragment is coupled with a deuterated alkyl halide (e.g., 1-iodo-pentane-d5) using a palladium or copper catalyst.

-

The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) in an appropriate organic solvent.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, the product is isolated and purified by column chromatography.

Step 2: Selective Hydrogenation

-

The resulting coupled alkyne is selectively hydrogenated to the corresponding cis-alkene.

-

Lindlar's catalyst is commonly used to achieve the desired stereochemistry.

-

The hydrogenation is performed under a hydrogen atmosphere until the starting material is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the cis-alkene intermediate.

Step 3: Wittig Reaction

-

The deuterated intermediate is converted into a phosphonium (B103445) salt, which is then treated with a strong base to form the corresponding ylide (Wittig reagent).

-

This ylide is then reacted with a suitable aldehyde fragment containing the remainder of the arachidonic acid carbon chain in a Wittig olefination reaction.

-

This reaction forms the full carbon skeleton of the arachidonic acid ester with the desired cis-double bond.

Step 4: Ester Hydrolysis and Purification

-

The methyl or ethyl ester of the deuterated arachidonic acid is hydrolyzed to the free fatty acid using a base such as lithium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran[6].

-

The reaction mixture is acidified, and the free fatty acid is extracted with an organic solvent.

-

The final product, this compound, is purified by high-performance liquid chromatography (HPLC) to achieve high chemical purity.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the synthesis and ensure the reliability of this compound as an internal standard. The primary techniques for this analysis are mass spectrometry and NMR spectroscopy.

Analytical Workflow

The following diagram illustrates the typical workflow for assessing the isotopic purity of synthesized this compound.

Experimental Protocols for Purity Analysis

2.2.1. Mass Spectrometry (GC-MS or LC-MS/MS)

Mass spectrometry is a powerful tool for determining the level of deuterium incorporation and the distribution of different isotopologues (d0, d1, d2, d3, d4, d5).

-

Sample Preparation: For GC-MS, arachidonic acid is often derivatized to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, to improve chromatographic properties. For LC-MS/MS, the free acid can often be analyzed directly.

-

Instrumentation: A high-resolution mass spectrometer is preferred to accurately resolve the isotopic peaks.

-

Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the molecular ion of the arachidonic acid derivative. The relative intensities of the peaks for the unlabeled (d0) and the various deuterated species (d1-d5) are used to calculate the isotopic enrichment. For instance, in a sample of d5-AA, trace amounts of d4-AA might be detected[2].

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the position and extent of deuterium incorporation.

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms successful labeling.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their incorporation.

-

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will be split into multiplets (due to C-D coupling) and will have a lower intensity compared to the corresponding signals in the unlabeled compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical high-quality preparation of this compound.

| Parameter | Typical Value | Analytical Method | Reference |

| Chemical Formula | C₂₀H₂₇D₅O₂ | - | [7] |

| Molecular Weight | 309.5 | Mass Spectrometry | [7] |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Mass Spectrometry | [7] |

| Chemical Purity | ≥97% | HPLC | [8] |

| d4-AA Impurity | <5% | Mass Spectrometry | [2] |

Conclusion

The synthesis of this compound is a complex but well-established process that provides a vital tool for biomedical research. Careful execution of the synthetic steps and rigorous analysis of the isotopic and chemical purity are paramount to ensure its suitability as an internal standard. The methodologies outlined in this guide provide a framework for researchers to produce and validate high-quality this compound for their specific applications in advancing our understanding of lipid metabolism and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Arachidonic acid (5,6,8,9,11,12,14,15-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

The Kinetic Isotope Effect of Deuterated Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) in drug molecules has emerged as a powerful tool in modern medicinal chemistry. This subtle modification can profoundly alter a compound's metabolic fate, leading to significant improvements in pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. This guide provides a comprehensive technical overview of the core principles of the kinetic isotope effect (KIE) of deuterated compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Principles: The Kinetic Isotope Effect (KIE)

The foundation of the utility of deuterated compounds in drug development lies in the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate than those involving a C-H bond.[1][2] In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[3][4] By selectively substituting hydrogen with deuterium at these metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[1]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., KIE = kH/kD. A KIE greater than 1 indicates a normal kinetic isotope effect, where the reaction is slower with the heavier isotope. For C-H bond cleavage, primary KIEs can range from 2 to 10.[5]

Quantitative Data on the Kinetic Isotope Effect of Deuterated Drugs

The following tables summarize key quantitative data from in vivo and in vitro studies on the effects of deuteration on the pharmacokinetics and metabolism of several drugs.

Table 1: In Vivo Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs

| Drug/Deuterated Analog | Indication | Species | Key Pharmacokinetic Parameter | Non-deuterated Value | Deuterated Value | Fold Change | Reference(s) |

| Tetrabenazine / Deutetrabenazine (SD-809) | Huntington's Disease | Human | Half-life (t½) of total (α+β)-HTBZ metabolites | 4.8 h | 8.6 h | 1.8x | [6] |

| Human | AUCinf of total (α+β)-HTBZ metabolites | 261 ng·hr/mL | 542 ng·hr/mL | 2.1x | [6] | ||

| Human | Cmax of total (α+β)-HTBZ metabolites | 61.6 ng/mL | 74.6 ng/mL | 1.2x | [6] | ||

| Enzalutamide (B1683756) / d3-Enzalutamide | Prostate Cancer | Rat | Cmax | - | 35% higher | 1.35x | [7] |

| Rat | AUC0–t | - | 102% higher | 2.02x | [7] |

Table 2: In Vitro Metabolic Stability and KIE of Deuterated Compounds

| Compound/Deuterated Analog | Enzyme System | Parameter | kH/kD | Reference(s) |

| Enzalutamide / d3-Enzalutamide | Rat Liver Microsomes | Intrinsic Clearance (CLint) | ~2 | [7] |

| Human Liver Microsomes | Intrinsic Clearance (CLint) | ~2 | [7] | |

| Morphine / deutero-methyl morphine | Rat Liver Microsomes | Metabolism | 1.4 | [8] |

| Amine N-dealkylation substrates | Peroxidases | N-dealkylation | 8.6 - 10.1 | [3][9] |

| Amine N-dealkylation substrates | Cytochrome P450s | N-dealkylation | ≤ 2 | [3][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and interpretation of the kinetic isotope effect. Below are representative protocols for in vivo pharmacokinetic studies and in vitro metabolic stability assays.

In Vivo Pharmacokinetic Study of a Deuterated Drug

Objective: To compare the pharmacokinetic profile of a deuterated drug with its non-deuterated counterpart in a relevant animal model or human volunteers.

Methodology:

-

Study Design: A randomized, double-blind, two-period, crossover study is often employed to minimize variability between subjects.[6]

-

Subjects: Healthy volunteers or a specific patient population are recruited. For animal studies, a species with a similar metabolic profile to humans for the drug is chosen (e.g., Sprague-Dawley rats).[7]

-

Dosing: A single oral dose of the deuterated and non-deuterated compound is administered in separate periods, with a washout period in between.[6] The dose is typically based on preclinical toxicology studies and expected therapeutic levels.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[6]

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[1][10]

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance and in vitro half-life of a deuterated compound compared to its non-deuterated analog using liver microsomes.

Methodology:

-

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human or animal liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

Ice-cold acetonitrile (B52724) with an internal standard for quenching the reaction.[10]

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, a mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer is prepared.

-

The mixture is pre-incubated at 37°C for 5-10 minutes.

-

The metabolic reaction is initiated by adding the test compound (typically at a final concentration of 1 µM) and the NADPH regenerating system.[6][7]

-

-

Time-Point Sampling and Quenching:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are withdrawn.

-

The reaction is immediately stopped by adding the aliquot to ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

The quenched samples are centrifuged to precipitate proteins.

-

The supernatant is transferred to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

The samples are analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.[6]

-

-

Data Analysis:

-

The peak area ratio of the analyte to the internal standard is calculated for each time point.

-

The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

The in vitro half-life (t½) is determined from the slope of the linear regression line (slope = -k, where k is the elimination rate constant).

-

Intrinsic clearance (CLint) is calculated from the half-life and the incubation conditions.[7]

-

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams are generated using the DOT language of Graphviz.

Caption: Experimental workflow for an in vitro metabolic stability assay.

Caption: Simplified TYK2 signaling pathway and the mechanism of action of Deucravacitinib.

Conclusion

The application of the kinetic isotope effect through deuterium substitution is a sophisticated and valuable strategy in drug discovery and development. By slowing metabolic clearance, deuteration can lead to improved pharmacokinetic profiles, potentially offering enhanced efficacy, better safety margins, and more convenient dosing regimens for patients. A thorough understanding of the underlying principles of KIE, coupled with rigorous experimental evaluation as outlined in this guide, is paramount for the successful development of novel deuterated therapeutics. The continued exploration of this approach promises to yield a new generation of medicines with optimized properties.

References

- 1. benchchem.com [benchchem.com]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inis.iaea.org [inis.iaea.org]

- 6. benchchem.com [benchchem.com]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Commercial Availability and Application of Arachidonic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Arachidonic acid-d5, a crucial tool in lipidomics and drug development. The guide details its commercial suppliers, typical product specifications, and its application as an internal standard in mass spectrometry-based quantification of arachidonic acid. Furthermore, it outlines detailed experimental protocols and illustrates the key signaling pathways involving arachidonic acid.

Commercial Suppliers and Availability

This compound is readily available from several reputable commercial suppliers specializing in research chemicals and analytical standards. This deuterated analog of arachidonic acid is primarily used as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate differentiation from the endogenous, non-labeled arachidonic acid.

Below is a summary of prominent suppliers and their typical product offerings for this compound and similar deuterated arachidonic acid standards.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |

| Cayman Chemical | This compound | 123167-26-0 | ≥99% deuterated forms (d1-d5) | 100 µg, 1 mg |

| Arachidonic Acid-d8 | 69254-37-1 | ≥99% deuterated forms (d1-d8) | 10 mg/ml solution | |

| MedChemExpress | This compound | 123167-26-0 | In-stock | Inquire for sizes |

| Arachidonic acid-d8 | 69254-37-1 | In-stock | Inquire for sizes | |

| Sigma-Aldrich | Arachidonic-5,6,8,9,11,12,14,15-d8 acid | 69254-37-1 | ≥98 atom % D, ≥98% (CP) | 5 mg |

Role in Experimental Protocols: Quantification of Arachidonic Acid

This compound serves as an ideal internal standard for the accurate quantification of arachidonic acid in various biological matrices, including plasma, tissues, and cell cultures[3][4]. Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. The use of a stable isotope-labeled internal standard is a robust method to correct for sample loss and analytical variability during the experimental workflow[4][5].

Experimental Workflow for Lipid Quantification

The general workflow for the quantification of arachidonic acid using this compound as an internal standard involves several key steps, from sample preparation to data analysis.

Detailed Methodologies

The following sections provide a synthesized protocol for the quantification of arachidonic acid in a biological sample using this compound as an internal standard, followed by LC-MS/MS analysis.

2.2.1. Lipid Extraction (Modified Folch Method)

The Folch method is a widely adopted liquid-liquid extraction technique for isolating lipids from biological samples[3].

-

Materials:

-

Methanol

-

0.9% NaCl solution

-

Nitrogen gas source

-

Homogenizer or vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

Procedure:

-

To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).

-

Add a known amount of this compound solution (in a suitable solvent like ethanol) to the sample to serve as the internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

-

Homogenize or vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of protein-lipid complexes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture for another minute.

-

Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.

-

Two layers will be observed: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform) containing the lipids.

-

Carefully remove the upper aqueous layer using a Pasteur pipette.

-

Transfer the lower chloroform layer, containing the total lipid extract, to a new glass tube.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for reconstitution and analysis[3].

-

2.2.2. Sample Preparation for LC-MS/MS

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a mobile phase compatible solvent (e.g., acetonitrile/isopropanol/water)[6].

-

Vortex briefly to ensure the lipids are fully dissolved.

-

Transfer the reconstituted sample to an LC vial for analysis.

2.2.3. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph (LC) coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is typically used[7].

-

Chromatography: A reverse-phase C18 column is commonly used for the separation of fatty acids[4][7].

-

Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, is employed[4][6].

-

Mass Spectrometry: The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for both arachidonic acid and this compound[8]. The mass detector is typically set to negative electrospray mode (ESI-) as arachidonic acid readily forms a deprotonated molecule [M-H]−[6].

2.2.4. Quantification

The concentration of endogenous arachidonic acid is calculated based on the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is generated using a series of standards with known concentrations of unlabeled arachidonic acid and a fixed concentration of the deuterated internal standard[9].

Arachidonic Acid Signaling Pathways

Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key component of cellular membranes, typically esterified in phospholipids[10]. Upon stimulation by various signals, arachidonic acid is released from the membrane by phospholipase A2 (PLA2) and can be metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)[10]. These pathways produce a diverse array of bioactive lipid mediators known as eicosanoids, which are involved in numerous physiological and pathological processes, including inflammation and signal transduction.

Overview of Arachidonic Acid Metabolism

The following diagram illustrates the primary metabolic pathways of arachidonic acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings [mdpi.com]

- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free Arachidonic Acid in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Decoding the Deuterated Standard: An In-Depth Guide to the Certificate of Analysis for Arachidonic Acid-d5

For researchers, scientists, and drug development professionals, the quality and characterization of stable isotope-labeled internal standards are paramount for accurate and reproducible experimental results. Arachidonic acid-d5, a deuterated analog of the biologically significant omega-6 fatty acid, is a critical tool in mass spectrometry-based quantification. This technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for this compound, detailing the key analytical tests and data that underpin its certification.

This guide will dissect the critical information presented in a CoA, offering insights into the experimental methodologies used to verify the identity, purity, and isotopic enrichment of this essential standard. By understanding the data and the rigorous testing it represents, researchers can confidently incorporate this compound into their analytical workflows.

Quantitative Data Summary

A Certificate of Analysis for this compound provides a summary of the physical and chemical properties of a specific batch. The following tables represent typical data found on such a document.

Table 1: Product Information

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | 9000477 |

| Batch Number | 0624189-23 |

| Molecular Formula | C₂₀H₂₇D₅O₂ |

| Formula Weight | 309.5 g/mol |

| CAS Number | 123167-26-0 |

| Physical State | Solution |

| Formulation | 1 mg/ml in ethanol (B145695) |

| Storage | -20°C |

| Expiration Date | December 2026 |

Table 2: Analytical Specifications

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV | ≥98% | 99.5% |

| Chemical Identity (¹H-NMR) | ¹H-NMR | Conforms to structure | Conforms |

| Chemical Identity (MS) | ESI-MS | Conforms to structure | Conforms |

| Isotopic Enrichment (MS) | GC-MS | ≥99% deuterated forms (d₁-d₅) | ≥99% |

| Deuterium (B1214612) Incorporation | GC-MS | ≤1% d₀ | <0.5% |

Experimental Protocols

The results presented in the Certificate of Analysis are derived from a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments performed to certify the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated arachidonic acid and other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Gradient Program: A linear gradient from 70% to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Sample Preparation: The this compound solution is diluted to a suitable concentration (e.g., 0.1 mg/mL) in the mobile phase.

-

Analysis: The retention time of the major peak is compared to a reference standard of unlabeled arachidonic acid. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

Methodology:

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Oven Temperature Program: An initial temperature of 100°C, ramped to 240°C.

-

Sample Preparation: this compound is converted to its fatty acid methyl ester (FAME) by reaction with BF₃-methanol. The resulting FAME is extracted into an organic solvent like hexane.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the derivatized analyte.

-

Analysis: The mass spectrum is examined for the molecular ion peak corresponding to the deuterated FAME. The isotopic distribution is analyzed to confirm the presence of five deuterium atoms and to quantify the percentage of d₀ (unlabeled) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Experiments:

-

¹H-NMR: To observe the proton signals and confirm the overall structure. The integration of the proton signals will be reduced in the regions where deuterium is present.

-

²H-NMR (Deuterium NMR): To directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

-

-

Sample Preparation: The ethanol solvent is evaporated under a stream of nitrogen, and the residue is dissolved in the deuterated NMR solvent.

-

Analysis: The chemical shifts, coupling patterns, and integrations of the signals in the ¹H-NMR spectrum are compared to the known spectrum of unlabeled arachidonic acid. The absence or significant reduction of signals at the C19 and C20 positions confirms the location of the deuterium labels. The ²H-NMR spectrum should show a signal corresponding to the deuterated positions.

Mandatory Visualizations

To further clarify the processes and biological context, the following diagrams are provided.

An In-depth Technical Guide to the Safe Handling and Application of Deuterated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Deuterated fatty acids, stable isotope-labeled lipids where hydrogen atoms are replaced by deuterium, are invaluable tools in metabolism research, lipidomics, and drug development. Their structural and functional similarity to endogenous fatty acids allows them to be seamlessly integrated into biological systems, while their increased mass enables precise tracking and quantification using mass spectrometry. This guide provides a comprehensive overview of the safety, handling, and experimental application of deuterated fatty acids.

Chemical and Physical Properties

The primary difference between a deuterated fatty acid and its non-deuterated counterpart is the increased molecular weight due to the presence of deuterium. This subtle change generally results in minor variations in physical properties. While extensive comparative data is not always readily available, information from safety data sheets (SDS) and product specifications allows for a general comparison. It is generally assumed that the chemical reactivity and toxicity of a deuterated compound are identical to its unlabeled analogue.

| Fatty Acid | Form | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Palmitic Acid | Solid | 256.42 | 63 | 351.5 |

| Palmitic Acid-d₃₁ | Crystalline Solid | 287.6 | Not explicitly stated, but expected to be similar to the unlabeled form.[1][2] | Not explicitly stated, but expected to be similar to the unlabeled form.[1] |

| Stearic Acid | Solid | 284.48 | 69.6 | 361[3] |

| Stearic Acid-d₃₅ | Solid | 319.69 | 68-70 | 361 |

| Oleic Acid | Liquid | 282.46 | 13.4[4][5][6] | 192-195 (at 1.2 mmHg)[4][5] |

| Oleic Acid-d₃₄ | Liquid | Not explicitly stated | 13.4[4] | 192-195 (at 1.2 mmHg)[4] |

| Linoleic Acid | Liquid | 280.45 | -5[7] | 229-230 (at 16 mmHg)[7] |

| Linoleic Acid-d₄ | Not specified | Not specified | Not specified | Not specified |

Safety and Handling

Deuterated fatty acids are stable isotopes and are not radioactive .[8] Therefore, no radiological precautions are necessary. The primary safety considerations are dictated by the chemical properties of the parent fatty acid molecule.

General Handling Precautions

-

Consult the Safety Data Sheet (SDS): Always review the SDS for the specific deuterated fatty acid before use. The SDS provides comprehensive information on physical and chemical properties, hazards, first-aid measures, and handling and storage recommendations.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles at all times.

-

Hand Protection: Use chemical-resistant gloves appropriate for the specific fatty acid and any solvents used.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile compounds or creating aerosols.

-

Hygiene: Avoid inhalation, ingestion, and skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

Proper storage is crucial to maintain the integrity of deuterated fatty acids and prevent degradation.

-

Temperature: Store at low temperatures, typically -20°C or -80°C, as recommended by the supplier.[2][4]

-

Inert Atmosphere: To prevent oxidation, especially for unsaturated fatty acids, store under an inert gas such as argon or nitrogen.[9]

-

Protection from Light: Store in amber vials or other light-protecting containers to prevent photodegradation.

-

Form: When stored as a solid, a crystalline form is preferable to an amorphous one.

-

Solvents: If stored in solution, use a solvent that does not contain exchangeable protons (e.g., avoid water).

Disposal

Deuterated fatty acids that are not radioactive can be disposed of in the same manner as their unlabeled chemical counterparts.

-

Waste Classification: Treat as hazardous chemical waste.

-

Containerization: Use a designated, leak-proof, and chemically compatible waste container.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in standard laboratory trash.[10]

Experimental Protocols

Deuterated fatty acids are widely used as tracers in metabolic studies. Below are detailed methodologies for their application in animal models and subsequent analysis.

Administration of Deuterated Fatty Acids in a Mouse Model

This protocol describes the oral administration of a deuterated fatty acid to mice to trace its metabolic fate.[11]

Materials:

-

Deuterated fatty acid (e.g., D-linoleic acid)

-

Vehicle (e.g., corn oil)

-

Gavage needles

-

Mice

Procedure:

-

Preparation of Dosing Solution: Dissolve the deuterated fatty acid in the vehicle to the desired concentration (e.g., 150 mg/kg of body weight). Ensure the solution is homogenous by vortexing or gentle heating.[11]

-

Animal Handling and Dosing: Fast the mice for 4-6 hours prior to dosing to ensure gastric emptying. Administer the prepared solution orally using a gavage needle. The typical volume for an adult mouse is 100-200 µL.[11]

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling into heparinized tubes.[11]

-

Tissues: At the desired endpoint, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Lipid Extraction and Derivatization for GC-MS Analysis

To analyze the incorporation of deuterated fatty acids into the lipid pool, lipids are extracted and derivatized to more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[12]

Materials:

-

Tissue or plasma samples

-

Deuterated internal standard solution

-

Chloroform:methanol solution (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride (BF₃) in methanol

-

Nitrogen gas supply

-

Centrifuge

Procedure:

-

Lipid Extraction:

-

To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue) in a screw-capped glass tube, add a known amount of the deuterated internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.[12]

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.[12]

-

Dry the collected organic phase under a stream of nitrogen gas.

-

-

Derivatization to FAMEs:

-

To the dried lipid extract, add BF₃-methanol.

-

Incubate at a specified temperature and time to convert fatty acids to their methyl esters.

-

Add hexane and water to the reaction mixture and vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

-

Visualizations

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for a metabolic study using deuterated fatty acids.

Caption: Experimental workflow for tracing the metabolic fate of deuterated fatty acids.

Signaling Pathway: Inhibition of Lipid Peroxidation by Deuterated PUFAs

Deuterated polyunsaturated fatty acids (D-PUFAs) can protect cells from oxidative damage by inhibiting lipid peroxidation. The increased strength of the carbon-deuterium (C-D) bond at the bis-allylic position makes it more resistant to hydrogen abstraction, which is the rate-limiting step in the lipid peroxidation chain reaction.[13][14]

Caption: Inhibition of the lipid peroxidation chain reaction by deuterated PUFAs.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Oleic acid-d34 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. Oleic acid-13C18 | CAS#:287100-82-7 | Chemsrc [chemsrc.com]

- 6. Oleic acid - Wikipedia [en.wikipedia.org]

- 7. Linoleic acid, CAS No. 60-33-3 - iChemical [ichemical.com]

- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Lipid Peroxidation via Regulating the Metabolism of Docosahexaenoic Acid and Arachidonic Acid in Autistic Behavioral Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pnas.org [pnas.org]

Methodological & Application

Application Note: Quantification of Arachidonic Acid in Human Plasma using Arachidonic Acid-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonic acid (AA) is a crucial polyunsaturated omega-6 fatty acid that serves as a primary component of cell membrane phospholipids.[1] When released from the membrane by phospholipase enzymes, it acts as a precursor to a large family of bioactive lipid mediators known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[2][3][4] These molecules are potent regulators of various physiological processes such as inflammation, immunity, and cardiovascular function.[5][6] Given their low endogenous concentrations and significant biological roles, the accurate and precise quantification of arachidonic acid in biological matrices is essential for both clinical diagnostics and biomedical research.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying small molecules in complex samples due to its high sensitivity and specificity.[7] A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as Arachidonic acid-d5, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] It co-elutes with the analyte and experiences similar ionization effects and extraction losses, thereby correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.

This application note provides a detailed protocol for the quantification of free arachidonic acid in human plasma using this compound as an internal standard with LC-MS/MS.

Arachidonic Acid Metabolic Pathway

Arachidonic acid is metabolized via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, leading to the formation of various eicosanoids.[2][6]

Caption: Overview of the major metabolic pathways of arachidonic acid.

Experimental Protocols

This protocol is adapted from validated methods for eicosanoid analysis.[1][5][8]

Materials and Reagents

-

Arachidonic Acid (AA) standard (≥98% purity)

-

This compound (AA-d5) internal standard (≥99% deuterated forms)[3]

-

LC-MS grade Methanol, Ethanol, Acetonitrile, Isopropanol, and Water

-

Formic Acid (≥98% purity)

-

Ammonium Formate

-

Human Plasma (K2-EDTA)

-

Polypropylene (B1209903) tubes and vials

Preparation of Standard Solutions

-

AA Stock Solution (1 mg/mL): Dissolve 10 mg of AA in 10 mL of ethanol.

-

AA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of AA-d5 in 1 mL of ethanol.[1]

-

AA Working Standard (10 µg/mL): Dilute the AA stock solution with the mobile phase B (see section 4).

-

IS Working Solution (10 µg/mL): Dilute the AA-d5 stock solution with mobile phase B. Store all stock and working solutions in polypropylene vials at -20°C or lower.[1]

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the extraction of arachidonic acid from plasma samples.

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis can be performed on a UPLC system coupled with a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Method Parameters | Parameter | Setting | | :--- | :--- | | Liquid Chromatography | | | Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[1] | | Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in 60:40 Water:Acetonitrile[1] | | Mobile Phase B | 0.1% Formic Acid and 5 mM Ammonium Formate in 89:10:1 Acetonitrile:Isopropanol:Water[1] | | Flow Rate | 0.35 mL/min[1] | | Column Temperature | 50 °C[1] | | Injection Volume | 5 µL | | LC Gradient | Time (min) | % B | | | 0.0 | 10 | | | 8.0 | 100 | | | 16.0 | 100 | | | 16.1 | 10 | | | 20.0 | 10 | | Mass Spectrometry | | | Ionization Mode | Electrospray Ionization (ESI), Negative[1][8] | | Capillary Voltage | 3.1 kV | | Source Temperature | 150 °C | | Desolvation Temp. | 400 °C[9] | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | | Arachidonic Acid | 303.3 | 259.3 | 15 | | this compound (IS) | 308.5 | 264.3 | 15 |

Note: MS/MS parameters such as cone voltage and collision energy should be optimized for the specific instrument used.

Method Validation Data

The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The following tables present representative data synthesized from published studies.[1][6][10]

Calibration Curve and Linearity

Calibration standards are prepared by spiking blank plasma with known concentrations of AA, while the IS concentration is kept constant.

Table 2: Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Calibration Range | 0.5 - 5.0 µg/mL[1] |

| Correlation Coefficient (R²) | > 0.997[1] |

| Limit of Detection (LOD) | 0.046 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.133 µg/mL[1] |

Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

Table 3: Intra- and Inter-Day Accuracy and Precision

| QC Level | Concentration (µg/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| LQC | 0.8 | < 14% | 94 - 106% | < 12% | 96 - 104% |

| MQC | 2.5 | < 10% | 92 - 108% | < 9% | 95 - 105% |

| HQC | 4.5 | < 8% | 95 - 105% | < 7% | 97 - 103% |

(Data synthesized from typical acceptance criteria where %RSD should be <15% and accuracy within 85-115%)[1][10]

Recovery and Matrix Effect

The use of this compound effectively compensates for variability in extraction recovery and matrix-induced ion suppression or enhancement.

Table 4: Recovery and Matrix Effect

| Parameter | Result |

|---|---|

| Extraction Recovery | > 88%[10] |

| Matrix Effect | 90 - 110% |

(Acceptable range for matrix effect is typically 85-115%)[11]

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of arachidonic acid in human plasma. The protocol employs a simple liquid-liquid extraction for sample preparation and utilizes this compound as a stable isotope-labeled internal standard. The use of AA-d5 is critical for ensuring high accuracy and precision by correcting for sample loss during preparation and for matrix effects during ionization. This validated method is well-suited for high-throughput analysis in clinical and research settings, enabling reliable investigation into the roles of arachidonic acid in health and disease.

References

- 1. Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings [mdpi.com]

- 2. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. caymanchem.com [caymanchem.com]

- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 5. An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free Arachidonic Acid in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a high-performance liquid chromatography-electrospray mass spectrometry method for the simultaneous determination of 23 eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a rapid, specific and sensitive LC-MS/MS bioanalytical method for eicosanoid quantification - assessment of arachidonic acid metabolic pathway activity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of Eicosanoids in Plasma Using Arachidonic Acid-d5 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eicosanoids are a large family of signaling molecules derived from the enzymatic or non-enzymatic oxidation of arachidonic acid and other 20-carbon polyunsaturated fatty acids (PUFAs)[1]. These potent lipid mediators, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, are involved in a wide array of physiological and pathological processes[1][2]. They are key regulators of inflammation, immune responses, pain perception, blood pressure, and cell growth[1]. Given their central role in health and disease, the accurate quantification of eicosanoids in biological matrices like plasma is critical for understanding disease mechanisms and for the development of novel therapeutics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for eicosanoid analysis due to its high sensitivity and specificity, which are necessary to measure these low-abundance compounds[3][4]. The complexity of the plasma matrix and the potential for analyte loss during sample preparation necessitate the use of an internal standard. A stable isotope-labeled internal standard, such as Arachidonic acid-d5 (AA-d5), is ideal as it behaves identically to the endogenous analyte during extraction and ionization, thereby correcting for matrix effects and variations in sample processing[5].

This application note provides a detailed protocol for the extraction and quantification of a panel of eicosanoids in human plasma using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.

Eicosanoid Biosynthesis Signaling Pathway

Eicosanoids are synthesized from arachidonic acid via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways[6][7][8]. Arachidonic acid is first released from membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2)[2]. It is then rapidly converted into a diverse array of bioactive lipids. The COX pathway produces prostaglandins and thromboxanes, the LOX pathway generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs), and the CYP pathway forms epoxyeicosatrienoic acids (EETs) and additional HETEs[6][7].

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of eicosanoids from human plasma.

Materials and Reagents

-

Standards: Eicosanoid analytical standards (e.g., PGE2, PGD2, TXB2, LTB4, 5-HETE, 12-HETE, 15-HETE, etc.), this compound (AA-d5).

-

Solvents: LC-MS grade methanol (B129727), ethanol (B145695), acetonitrile, ethyl acetate (B1210297), hexane, and water.

-

Reagents: Formic acid, hydrochloric acid, butylated hydroxytoluene (BHT), and indomethacin.

-

SPE Cartridges: C18 Solid-Phase Extraction Cartridges (e.g., Waters Sep-Pak C18, Agilent Bond Elut C18).

-

Equipment: Centrifuge, vacuum manifold for SPE, nitrogen evaporator, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Sample Collection and Handling

Proper sample handling is crucial to prevent the artificial, ex-vivo formation of eicosanoids.

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Immediately after collection, add a COX inhibitor, such as indomethacin, to a final concentration of 10-15 µM to prevent platelet activation and subsequent eicosanoid generation[9][10].

-

Keep samples on ice at all times[10].

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to separate plasma[11].

-

Transfer the plasma to a clean tube and add an antioxidant like BHT (e.g., to a final concentration of 0.05% w/v) to prevent lipid peroxidation[12].

-

Snap-freeze the plasma samples and store them at -80°C until analysis to minimize degradation[11][12].

Sample Preparation: Solid-Phase Extraction (SPE)

This SPE protocol is designed to extract eicosanoids from plasma while removing interfering substances like phospholipids[9][11][12].

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: Spike 200 µL of plasma with 10-20 µL of the internal standard working solution (e.g., this compound at 20 ng/mL)[12].

-

Protein Precipitation & Acidification: Add 600 µL of cold methanol containing 0.1% formic acid to precipitate proteins[13]. Vortex thoroughly. Centrifuge at 3,000 rpm for 10 minutes at 4°C[12]. Transfer the supernatant to a new tube. Dilute the supernatant with 0.1% formic acid in water to a final methanol concentration of ~15% and a pH of approximately 3.5[9].

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of water[9][11]. Do not allow the cartridge to dry out.

-

Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a slow flow rate (approx. 0.5-1 mL/minute)[9].

-

Washing: Wash the cartridge sequentially to remove polar impurities:

-

Elution: Elute the eicosanoids from the cartridge with 10 mL of ethyl acetate or methyl formate[9][11].

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen[11][12]. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis[11][14].

LC-MS/MS Analysis

Analysis is performed using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM)[13][15].

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, e.g., 2.1 x 150 mm, <3 µm |

| Mobile Phase A | 0.1% Acetic or Formic Acid in Water[15] |

| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v)[14] |

| Flow Rate | 0.3-0.4 mL/min[15] |

| Column Temperature | 40°C |

| Injection Volume | 5-15 µL[16] |

| Gradient | Start at 20-30% B, increase to 95-100% B over 15-20 min, hold for 2-3 min, then re-equilibrate[14][15]. |

Table 2: Mass Spectrometry (MS/MS) Parameters (Negative Ion Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound (IS) | 309.5 | 265.2 | 10-15 |

| Prostaglandin E2 (PGE2) | 351.2 | 271.2 | 20-25 |

| Prostaglandin D2 (PGD2) | 351.2 | 271.2 | 20-25 |

| Thromboxane B2 (TXB2) | 369.2 | 195.1 | 25-30 |

| Leukotriene B4 (LTB4) | 335.2 | 195.1 | 15-20 |

| 5-HETE | 319.2 | 115.1 | 10-15 |

| 12-HETE | 319.2 | 179.1 | 10-15 |

| 15-HETE | 319.2 | 219.1 | 10-15 |

| 20-HETE | 319.2 | 245.2 | 15-20 |

| 14,15-EET | 319.2 | 219.1 | 10-15 |

(Note: Product ions and collision energies are instrument-dependent and require optimization)[15].

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a solution of 4% BSA in saline) with known concentrations of the eicosanoid standards[17].

-

Internal Standard: Add a fixed amount of this compound to each calibration standard and unknown sample.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Quantification: Determine the concentration of each eicosanoid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The entire process from sample collection to data analysis is summarized in the workflow diagram below.

Data and Performance Characteristics

A validated LC-MS/MS method for eicosanoid quantification should demonstrate acceptable linearity, sensitivity, accuracy, and precision.

Table 3: Representative Method Performance

| Parameter | Typical Value |

|---|---|

| Linearity (r²) | > 0.99[12] |

| Limit of Quantification (LOQ) | 0.01 - 1 ng/mL[12][15] |

| Intra- and Inter-day Precision (CV%) | < 15-20%[12][15] |

| Accuracy (% Bias) | 85-115%[15] |

| Extraction Recovery | 65-100%[12][14] |

Conclusion

This application note provides a robust and reliable protocol for the quantification of eicosanoids in plasma using LC-MS/MS. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard, this compound, ensures accurate and precise measurement. This methodology is a powerful tool for researchers investigating the role of eicosanoids in various physiological and disease states, facilitating biomarker discovery and the development of targeted therapies.

References

- 1. Eicosanoid - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arborassays.com [arborassays.com]

- 10. caymanchem.com [caymanchem.com]

- 11. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 12. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia [mdpi.com]

- 17. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

Method Development for Quantitative Lipidomics Using a Deuterated Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for biomarker discovery. Accurate and reproducible quantification of lipid species is crucial for meaningful biological interpretation. However, the inherent complexity of the lipidome and variations introduced during sample preparation and analysis present significant challenges. The use of stable isotope-labeled internal standards, particularly deuterated lipids, is a cornerstone of robust quantitative lipidomics, enabling the correction of analytical variability and ensuring high accuracy and precision.[1][2][3]

This application note provides a detailed methodology for the development of a quantitative lipidomics workflow using a deuterated internal standard. It covers the entire process from sample preparation and lipid extraction to liquid chromatography-mass spectrometry (LC-MS) analysis and data processing. The protocols provided are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

The Role of Deuterated Internal Standards

Deuterated lipids are ideal internal standards because they are chemically identical to their endogenous counterparts but have a different mass due to the incorporation of deuterium (B1214612) atoms.[4] This allows them to be distinguished by a mass spectrometer. By adding a known amount of a deuterated standard to a sample at the earliest stage of sample preparation, it is possible to account for variations in extraction efficiency, matrix effects during ionization, and instrumental drift.[5] This normalization is critical for achieving reliable and reproducible quantification of lipid species across different samples and batches.

Advantages of Deuterated Standards:

-

High Accuracy and Precision: Correct for sample loss and analytical variability.

-

Co-elution: Deuterated standards often co-elute with the endogenous analyte in liquid chromatography, which helps to correct for matrix effects.

-

Broad Applicability: A wide range of deuterated lipid standards are commercially available, covering major lipid classes.

Considerations:

-

Chromatographic Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This needs to be considered during data analysis.

-

Isotopic Purity: The isotopic purity of the standard is important for accurate quantification.

-

Cost and Availability: While many standards are available, some specific or highly deuterated lipids can be expensive or not commercially available.

Experimental Workflow

The overall experimental workflow for quantitative lipidomics using a deuterated internal standard is outlined below.

References

Application Notes and Protocols for Metabolic Fate Tracing Studies Using Arachidonic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as a critical component of cell membranes and a precursor to a diverse array of potent signaling molecules known as eicosanoids. These bioactive lipids, including prostaglandins, leukotrienes, and thromboxanes, are implicated in a wide range of physiological and pathological processes, such as inflammation, immunity, and cardiovascular function.[1][2] Understanding the intricate metabolic pathways of AA is therefore crucial for elucidating disease mechanisms and developing novel therapeutic interventions.

Stable isotope labeling, in conjunction with mass spectrometry, has emerged as a powerful technique for tracing the metabolic fate of molecules within complex biological systems.[3][4] Arachidonic acid-d5 (AA-d5), a deuterated analog of AA, serves as an excellent tracer for these studies. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from endogenous, unlabeled AA and allowing for the precise tracking of its conversion into various downstream metabolites.[5] This dual-isotope labeling approach, often in combination with other deuterated standards like d11-AA, allows for confident identification of labeled species through characteristic doublet or triplet peaks in mass spectra.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic fate tracing studies. The information is intended to guide researchers in designing, executing, and interpreting experiments aimed at unraveling the complexities of arachidonic acid metabolism in various biological contexts.

Signaling Pathways of Arachidonic Acid Metabolism

Arachidonic acid is metabolized through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. Each pathway generates a unique profile of bioactive lipids with distinct biological functions.

Experimental Workflows

A typical workflow for tracing the metabolic fate of this compound involves several key steps, from cell culture and labeling to lipid extraction and analysis.

Data Presentation: Quantitative Analysis of this compound Incorporation

The following tables summarize representative quantitative data on the incorporation of deuterated arachidonic acid (dAA) into various lipid classes in different cell types and conditions. This data is illustrative and will vary depending on the specific experimental setup.

Table 1: Incorporation of Deuterated Arachidonic Acid into Major Lipid Classes in HT-1080 Cells

| Lipid Class | % of Total dAA Incorporation (dAA only) | % of Total dAA Incorporation (dAA + RSL3) |

| Triacylglycerols (TG) | 69% | 64% |

| Phosphatidylinositols (PI) | 14% | 20% |

| Phosphatidylcholines (PC) | 7% | 6% |

| Phosphatidylethanolamines (PE) | 5% | 5% |

| Other | 5% | 5% |

| Data adapted from a study on ferroptosis in HT-1080 cells treated with dAA and the ferroptosis inducer RSL3. |

Table 2: Relative Abundance of d5-AA Derived Eicosanoids in Activated Macrophages

| d5-Eicosanoid | Relative Abundance (%) |

| d5-Prostaglandin E2 (PGE2) | 45% |

| d5-6-keto-Prostaglandin F1α | 15% |

| d5-Thromboxane B2 (TXB2) | 10% |

| d5-5-Hydroxyeicosatetraenoic acid (5-HETE) | 20% |

| Other d5-metabolites | 10% |

| Illustrative data based on typical eicosanoid profiles in activated macrophages. Actual values may vary. |

Experimental Protocols

The following are detailed methodologies for key experiments in this compound metabolic fate tracing studies.

Protocol 1: In Vitro Cell Labeling with this compound

Objective: To label cultured cells with this compound for metabolic tracing.

Materials:

-

Cultured cells (e.g., HT-1080, RAW 264.7 macrophages)

-

Complete cell culture medium

-

This compound (in a suitable solvent like ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Plate cells at a desired density in culture dishes or plates and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-